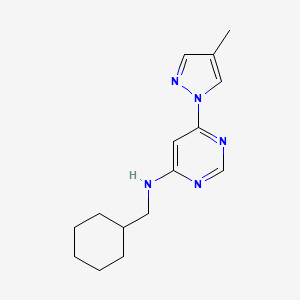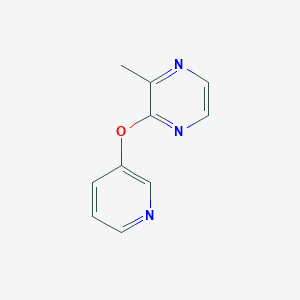
N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine, also known as N-CMP, is a novel compound with a wide range of potential applications in scientific research. It is a small-molecule inhibitor with a high selectivity for cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-CMP is a promising compound for the treatment of inflammatory diseases, and has been studied in vitro and in vivo for its potential therapeutic effects.
Mechanism of Action
N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine acts as an inhibitor of COX-2, which is an enzyme involved in the production of inflammatory mediators. It binds to the active site of COX-2, preventing the enzyme from catalyzing the production of inflammatory mediators. This leads to a decrease in the production of inflammatory mediators, and ultimately reduces inflammation.
Biochemical and Physiological Effects
This compound has been shown to reduce the production of inflammatory mediators in vitro and in vivo. In addition, it has been found to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Furthermore, this compound has been shown to have anti-cancer effects, and has been studied for its potential to reduce the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has many advantages for use in laboratory experiments. It is a small-molecule inhibitor with a high selectivity for COX-2, and is easily synthesized. In addition, it has been shown to reduce the production of inflammatory mediators, and has potential therapeutic effects in the treatment of inflammatory diseases. However, this compound has some limitations for use in laboratory experiments. It is not yet approved for use in humans, and its effects on humans are not yet known.
Future Directions
Future research on N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine should focus on further elucidating its mechanism of action and its potential therapeutic effects in the treatment of inflammatory diseases. In addition, this compound should be studied for its potential to reduce the growth and spread of cancer cells. Furthermore, further studies should be conducted to evaluate the safety and efficacy of this compound for use in humans. Finally, this compound should be studied for its potential to be used as a drug delivery system for other drugs.
Synthesis Methods
N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is synthesized through a two-step process. First, the cyclohexylmethyl group is coupled to the 4-methyl-1H-pyrazol-1-yl group. This is done by reacting the cyclohexylmethyl bromide with the 4-methyl-1H-pyrazol-1-yl group in the presence of a base such as sodium carbonate. The second step involves the reaction of the coupled product with pyrimidine-4-amine to form this compound.
Scientific Research Applications
N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has many potential applications in scientific research. It has been used as an inhibitor of COX-2, and has been shown to reduce the production of inflammatory mediators. It has also been used to study the role of COX-2 in various diseases, including cancer and cardiovascular diseases. In addition, this compound has been studied for its potential therapeutic effects in the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis.
properties
IUPAC Name |
N-(cyclohexylmethyl)-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5/c1-12-8-19-20(10-12)15-7-14(17-11-18-15)16-9-13-5-3-2-4-6-13/h7-8,10-11,13H,2-6,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKURTMYZDRNDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441923.png)
![6-cyclopropyl-5-fluoro-2-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6441930.png)
![6-{4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441931.png)
![6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine](/img/structure/B6441935.png)
![4,5-dimethyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6441938.png)

![2-[(2-methylpyridin-3-yl)oxy]pyrazine](/img/structure/B6441951.png)
![2-[(6-methylpyridin-3-yl)oxy]pyrazine](/img/structure/B6441959.png)
![2-[(2-methylpyridin-3-yl)oxy]pyrimidine](/img/structure/B6441962.png)
![6-{4-[5-fluoro-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441973.png)
![2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine](/img/structure/B6441984.png)
![2-cyclopropyl-4-(difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyrimidine](/img/structure/B6441997.png)
![5-fluoro-2-[({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}methyl)(methyl)amino]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6441998.png)
